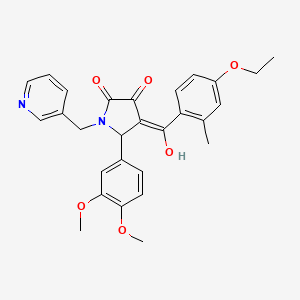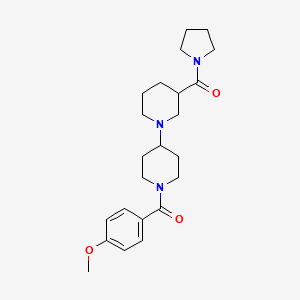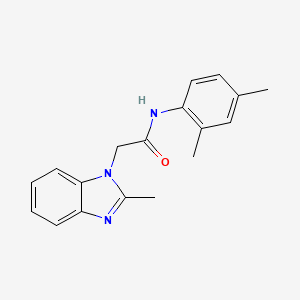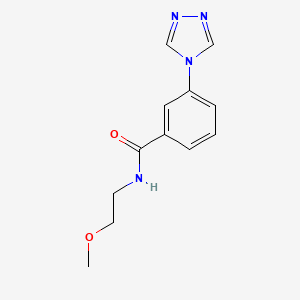![molecular formula C24H24N2O3S B5312545 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine](/img/structure/B5312545.png)
1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine, also known as PSB-603, is a chemical compound that has been the subject of numerous scientific studies due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of signaling molecules that play a role in inflammation and pain. By inhibiting COX-2, 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine reduces the production of prostaglandins, resulting in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine is its specificity for COX-2, which reduces the risk of side effects associated with non-specific COX inhibitors such as aspirin and ibuprofen. However, 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are several potential future directions for research on 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine. Another area of interest is the investigation of the potential therapeutic applications of 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine in the treatment of neurodegenerative diseases and other conditions associated with inflammation and pain. Finally, the development of more effective methods for the delivery of 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine may also be an area of future research.
Synthesis Methods
The synthesis of 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine involves the reaction of 4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine with phenyl magnesium bromide in the presence of a catalyst. The resulting compound is then purified through a series of steps, including recrystallization and chromatography.
Scientific Research Applications
1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related conditions such as arthritis and multiple sclerosis.
properties
IUPAC Name |
[4-(benzenesulfonylmethyl)phenyl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c27-24(26-17-15-25(16-18-26)22-7-3-1-4-8-22)21-13-11-20(12-14-21)19-30(28,29)23-9-5-2-6-10-23/h1-14H,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYXEUCTHACBPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-isobutyl-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5312484.png)

![N-[2-(2,4-dimethylphenoxy)ethyl]acetamide](/img/structure/B5312525.png)

![3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5312530.png)

![8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5312534.png)

![2-(2,5-dioxo-3-phenyl-1-imidazolidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5312550.png)
![N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide](/img/structure/B5312558.png)
